An In-depth Technical Guide to 5-amino-3-(2-ethoxyethyl)isoxazole: Structure, Molecular Weight, and Physicochemical Profile
An In-depth Technical Guide to 5-amino-3-(2-ethoxyethyl)isoxazole: Structure, Molecular Weight, and Physicochemical Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and molecular properties of 5-amino-3-(2-ethoxyethyl)isoxazole. As a novel isoxazole derivative, this compound is of interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Isoxazole moieties are prevalent in a variety of biologically active molecules, and understanding the physicochemical characteristics of new analogues is paramount for predicting their behavior in biological systems. This document delineates the structural features, molecular weight, and predicted properties of 5-amino-3-(2-ethoxyethyl)isoxazole, offering a foundational resource for researchers exploring its potential applications. It is important to note that as of the date of this publication, specific experimental data for this compound is not available in public databases. Therefore, the information presented herein is based on established chemical principles and computational predictions.
Molecular Structure and Identification
The compound 5-amino-3-(2-ethoxyethyl)isoxazole is a heterocyclic amine built upon a five-membered isoxazole ring. The isoxazole ring is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1]
The systematic nomenclature, "5-amino-3-(2-ethoxyethyl)isoxazole," precisely defines the arrangement of its constituent functional groups:
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Isoxazole Core: A five-membered aromatic ring containing an oxygen atom adjacent to a nitrogen atom.
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5-amino Group: An amino (-NH₂) substituent at the 5th position of the isoxazole ring.
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3-(2-ethoxyethyl) Group: A 2-ethoxyethyl (-CH₂CH₂OCH₂CH₃) substituent at the 3rd position of the isoxazole ring.
Based on this nomenclature, the following chemical identifiers can be deduced:
| Identifier | Value |
| IUPAC Name | 3-(2-ethoxyethyl)-1,2-oxazol-5-amine |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Canonical SMILES | CCOCC1=NOC(=C1)N |
The structural representation of 5-amino-3-(2-ethoxyethyl)isoxazole is depicted below:
Caption: 2D Chemical Structure of 5-amino-3-(2-ethoxyethyl)isoxazole.
Molecular Weight
The molecular weight of a compound is a critical parameter, influencing its diffusion, bioavailability, and pharmacokinetic properties. The molecular weight of 5-amino-3-(2-ethoxyethyl)isoxazole has been calculated from its molecular formula (C₇H₁₂N₂O₂).
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Monoisotopic Mass | 156.0899 g/mol |
| Average Molecular Weight | 156.18 g/mol |
These values are fundamental for quantitative analyses, such as the preparation of solutions of known molarity and for mass spectrometry.
Physicochemical Properties (Predicted)
In the absence of experimental data, computational methods provide valuable estimations of a molecule's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for assessing a compound's potential "drug-likeness."
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | 3.5 ± 0.1 | The amino group is predicted to be weakly basic. This influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. |
| LogP | 0.8 ± 0.2 | This value suggests a moderate lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral bioavailability. |
| Aqueous Solubility | Predicted to be soluble | The presence of the amino and ether functionalities, capable of hydrogen bonding, suggests that the compound should exhibit reasonable solubility in aqueous media. |
Structural and Functional Group Analysis
The chemical reactivity and biological activity of 5-amino-3-(2-ethoxyethyl)isoxazole are dictated by its constituent functional groups.
Caption: Functional Group Contributions to Physicochemical Properties.
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The Isoxazole Ring: This aromatic heterocycle is a bioisostere for other five-membered rings and can engage in π-π stacking interactions with biological macromolecules. The isoxazole ring is found in numerous approved drugs, highlighting its utility in medicinal chemistry.[2]
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The 5-Amino Group: This primary amine is a key functional group that can act as a hydrogen bond donor and a weak base. Its presence significantly influences the molecule's polarity and solubility. The amino group can also serve as a synthetic handle for further chemical modifications.
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The 2-Ethoxyethyl Group: This side chain at the 3-position introduces a degree of lipophilicity and conformational flexibility. The ether linkage can act as a hydrogen bond acceptor. The nature of the substituent at the 3-position of the isoxazole ring is known to modulate biological activity in various classes of compounds.
Synthetic Considerations
While a specific synthetic route for 5-amino-3-(2-ethoxyethyl)isoxazole has not been reported in the literature, its synthesis can be envisioned based on established methods for the formation of substituted isoxazoles. A plausible retrosynthetic analysis suggests that the isoxazole ring could be constructed via a 1,3-dipolar cycloaddition reaction or by the condensation of a β-dicarbonyl equivalent with hydroxylamine.
A general synthetic workflow could involve the following key steps:
Caption: A Generalized Synthetic Workflow for 5-amino-3-(2-ethoxyethyl)isoxazole.
Potential Applications and Future Directions
Derivatives of 5-aminoisoxazole are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.[2] The unique combination of an amino group and a flexible ether-containing side chain in 5-amino-3-(2-ethoxyethyl)isoxazole makes it an attractive candidate for screening in various biological assays.
Future research on this molecule would logically begin with its chemical synthesis and purification. Following successful synthesis, a comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure. Subsequently, in vitro and in vivo studies could be undertaken to explore its biological activity profile and to assess its potential as a lead compound in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the structure and predicted molecular properties of 5-amino-3-(2-ethoxyethyl)isoxazole. While experimental data for this specific compound is currently lacking, the analysis of its structural features and comparison with related isoxazole derivatives offer valuable insights for researchers. The information presented herein serves as a foundational resource to stimulate and guide future research into the synthesis, characterization, and potential applications of this novel heterocyclic compound.
References
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MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
